Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate
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Overview
Description
Ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate is a chemical compound . It is related to 2-tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate .
Molecular Structure Analysis
The molecular structure of related compounds has been reported . For instance, the InChI code for 2-tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate is 1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 .Scientific Research Applications
Material Science and Polymer Chemistry
Spirocyclic compounds have been explored for their unique properties in material science, particularly in the development of polymers and resins. Their rigid structures can impart desirable thermal and mechanical stability to polymeric materials. Research on compounds like ethyl tertiary-butyl ether highlights the interest in ethers and esters for modifying fuel properties and reducing emissions in gasoline, suggesting potential applications in enhancing fuel formulations or as additives in other industrial applications (McGregor, 2007).
Medicinal Chemistry and Drug Development
In medicinal chemistry, spirocyclic structures are valued for their complexity and diversity, which can lead to high specificity and potency in drug molecules. Benzodiazepines, for example, have a history of being explored for their anxiolytic properties, with research delving into various structural analogs to optimize efficacy and reduce side effects (Goldberg, 1984). This suggests that ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate could be investigated for its potential biological activities or as a scaffold for developing new therapeutic agents.
Organic Synthesis and Catalysis
The use of spirocyclic and ester functional groups in organic synthesis is well-documented, with such compounds often serving as key intermediates in the synthesis of complex molecules. Research into aryloxy complexes of tungsten, for example, shows the utility of specific structural motifs in catalyzing olefin metathesis, a valuable reaction in synthetic organic chemistry (Lefebvre et al., 1995). This indicates potential applications of ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate dioxalate in catalysis or as an intermediate in organic synthesis pathways.
Antioxidant and Stabilizing Agents
Research on phenolic antioxidants underlines the importance of certain structural features in imparting antioxidant properties, which are crucial in various industries for preventing oxidation and prolonging shelf life (Liu & Mabury, 2020). The benzyl and ester groups present in the compound of interest might confer similar antioxidant capabilities, making it a candidate for investigation as a stabilizing agent in food, cosmetics, or pharmaceuticals.
Mechanism of Action
Target of Action
Compounds with similar structures have been used to synthesize inhibitors for ketohexokinase (khk), nicotinamide phosphoribosyltransferase (nampt), and rho-associated protein kinase (rock) . These proteins play crucial roles in various cellular processes, including metabolism, inflammation, and cell motility.
properties
IUPAC Name |
ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.2C2H2O4/c1-2-20-15(19)14-9-18(12-16(14)10-17-11-16)8-13-6-4-3-5-7-13;2*3-1(4)2(5)6/h3-7,14,17H,2,8-12H2,1H3;2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPILDVLMPERGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CNC2)CC3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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